molecular formula C25H22BrNO4 B1302871 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-bromophenyl)butanoic acid CAS No. 270062-86-7

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-bromophenyl)butanoic acid

Cat. No.: B1302871
CAS No.: 270062-86-7
M. Wt: 480.3 g/mol
InChI Key: SZPFLELHTJMABC-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-bromophenyl)butanoic acid”, also known as Fmoc-4-Br-DL-Phe-OH, is a chemical compound with the molecular formula C25H22BrNO4. It is used in research .


Molecular Structure Analysis

The molecular weight of this compound is 480.36 g/mol . The InChI code for this compound is 1S/C25H22BrNO4/c26-17-11-9-16 (10-12-17)13-18 (14-24 (28)29)27-25 (30)31-15-23-21-7-3-1-5-19 (21)20-6-2-4-8-22 (20)23/h1-12,18,23H,13-15H2, (H,27,30) (H,28,29)/t18-/m0/s1 .

Scientific Research Applications

Phosphonic Acid Derivatives

Phosphonic acid derivatives, characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom, find applications across a broad spectrum of scientific research fields including chemistry, biology, and physics. These compounds are utilized for their bioactive properties (in drugs and pro-drugs), bone targeting, design of supramolecular or hybrid materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigens (Sevrain et al., 2017).

Levulinic Acid in Drug Synthesis

Levulinic acid, identified as a key building block chemical from biomass, underscores the utility of carboxyl and carbonyl functional groups in drug synthesis. Its derivatives contribute to a variety of value-added chemicals and play crucial roles in cancer treatment, medical materials, and other medical fields, emphasizing the flexibility and uniqueness in drug synthesis applications (Zhang et al., 2021).

Methionine Sources and Bioefficacy

Research on 2-hydroxy-4-(methylthio) butanoic acid (HMTBA) and DL-methionine (DL-Met) explores their chemical, metabolic, nutritional, and statistical aspects in bioefficacy, highlighting differences in their absorption, enzymatic conversion, and utilization by animals. These findings are crucial for formulating animal feeds and understanding their metabolic processes (Vázquez-Añón et al., 2017).

Amino Acid Functionalization on Quantum Dots

Amino acids serve as functional groups to enhance the electronic and optical properties of carbon-based quantum dots, making them suitable for various applications, including optoelectronic devices. This emphasizes the importance of amino acid functionalities in advancing material science for future applications (Ravi et al., 2021).

Carboxylic Acids in Biocatalyst Inhibition

Understanding the impact of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae is vital for biorenewable chemical production. Carboxylic acids, even at low concentrations, can inhibit microbial growth, which is significant for designing robust engineered microbes for industrial applications (Jarboe et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements for this compound are H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements are P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501, which provide guidance on how to handle and store the compound safely .

Properties

IUPAC Name

(3S)-4-(4-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BrNO4/c26-17-11-9-16(10-12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPFLELHTJMABC-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401142215
Record name (βS)-4-Bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401142215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270062-86-7
Record name (βS)-4-Bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=270062-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βS)-4-Bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401142215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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